molecular formula C22H22ClN3O4 B6569295 3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021213-55-7

3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6569295
CAS RN: 1021213-55-7
M. Wt: 427.9 g/mol
InChI Key: KCKXQQRWBLHLAZ-UHFFFAOYSA-N
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Description

3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (hereafter referred to as 3-B8-2CPAD) is a small molecule compound that has been used in a variety of scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

3-B8-2CPAD has been used in a variety of scientific research applications. It has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition of acetylcholinesterase has been shown to be beneficial in the treatment of Alzheimer’s disease. 3-B8-2CPAD has also been studied for its ability to inhibit the enzyme caspase-3, which is involved in the apoptosis of cells. Inhibition of caspase-3 has been shown to be beneficial in the treatment of cancer. Additionally, 3-B8-2CPAD has been studied for its ability to bind to the protein kinase B (PKB) receptor, which is involved in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of 3-B8-2CPAD is still not fully understood. However, it is believed that the compound binds to the active site of the target enzyme and blocks its activity. This inhibition of the enzyme’s activity leads to the desired effect.
Biochemical and Physiological Effects
3-B8-2CPAD has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Inhibition of caspase-3 has been shown to inhibit the apoptosis of cells, which can lead to increased cell survival and proliferation. Binding to the PKB receptor has been shown to lead to increased cell growth and differentiation.

Advantages and Limitations for Lab Experiments

3-B8-2CPAD has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively small molecule, which makes it easier to synthesize and handle. Additionally, it is relatively inexpensive to produce, which makes it more affordable for use in research. One of the main limitations is that it is not very stable and can degrade over time. This can lead to inaccurate results if not handled properly.

Future Directions

There are a number of potential future directions for 3-B8-2CPAD research. One potential direction is to further investigate its mechanism of action and its effects on other enzymes and receptors. Additionally, further research could be done to explore its potential applications in the treatment of other diseases and conditions. Finally, further research could be done to develop more stable derivatives of 3-B8-2CPAD that could be used in research and clinical applications.

Synthesis Methods

3-B8-2CPAD was first synthesized in 2006 by a team of researchers at the University of Cincinnati. The synthesis method involves the reaction of 3-benzyl-8-chloro-1,3,8-triazaspiro[4.5]decane-2,4-dione with 2-(4-chlorophenoxy)acetic acid in the presence of a base. The reaction was carried out in a solvent system of dichloromethane and methanol. The resulting compound was then purified by column chromatography.

properties

IUPAC Name

3-benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4/c23-17-6-8-18(9-7-17)30-15-19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKXQQRWBLHLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-[2-(4-chlorophenoxy)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

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